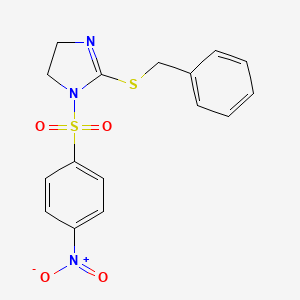

![molecular formula C23H26N4O5 B2538580 草酸4-((1H-苯并[d]咪唑-1-基)甲基)-N-(邻甲苯基)哌啶-1-甲酰胺 CAS No. 1351614-90-8](/img/structure/B2538580.png)

草酸4-((1H-苯并[d]咪唑-1-基)甲基)-N-(邻甲苯基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate" is a chemically synthesized molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with a piperidine core and benzimidazole moiety, such as those described in the first paper, have shown hypotensive effects and alpha-adrenergic blocking activities . Similarly, piperidine carboxamides with different substituents have been identified as antiproliferative agents acting as tubulin inhibitors . These findings suggest that the compound could potentially exhibit similar pharmacological activities due to structural similarities.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with a piperidine backbone. For example, the synthesis of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles involved resolving threo isomers via diastereomeric carbamates and obtaining erythro isomers through oxidation and reduction sequences . Another synthesis approach for related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one derivatives, includes reactions with chloromethylpyridine followed by characterization techniques like NMR and X-ray diffraction . These methods could potentially be adapted for the synthesis of "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate."

Molecular Structure Analysis

The molecular structure of compounds with a piperidine and benzimidazole core is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be nonplanar with the piperidine ring exhibiting a chair conformation . The dihedral angle between the pyridine and benzene rings in this compound was significant, indicating that the spatial arrangement of the substituents could play a crucial role in the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of piperidine-based compounds can vary depending on the substituents attached to the core structure. The presence of an imidazole ring, as seen in some of the synthesized compounds, suggests potential for interactions with biological targets such as enzymes or receptors . The specific chemical reactions and interactions of "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate" would need to be studied further to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystallographic analysis of a related compound revealed a specific crystal system and space group, along with density and molecular weight . These properties are essential for understanding the compound's stability, solubility, and potential formulation into a drug product. The antiproliferative piperidine carboxamides were optimized for potency, indicating that small changes in the structure can significantly impact the biological activity .

科学研究应用

基于配体的放射性药物

Mundwiler 等人 (2004) 的一项研究探索了混合配体面三羰基配合物,包括咪唑和苄基异腈,在放射性药物中的潜在应用。这项研究可为利用草酸 4-((1H-苯并[d]咪唑-1-基)甲基)-N-(邻甲苯基)哌啶-1-甲酰胺等化合物进行医学影像和治疗奠定基础,尤其是在标记生物活性分子方面 (Mundwiler 等人,2004).

新型合成途径

Yıldırım、Kandemirli 和 Demir (2005) 对相关化合物的官能化反应进行了实验和理论研究,提出了草酸 4-((1H-苯并[d]咪唑-1-基)甲基)-N-(邻甲苯基)哌啶-1-甲酰胺复杂衍生物的潜在合成应用和途径。他们的工作提供了对这类化合物的化学行为和合成可能性的见解 (Yıldırım 等人,2005).

抗分枝杆菌活性

Lv 等人 (2017) 报告了新型咪唑并[1,2-a]吡啶-3-甲酰胺衍生物的设计、合成和抗分枝杆菌活性。虽然没有直接提到草酸 4-((1H-苯并[d]咪唑-1-基)甲基)-N-(邻甲苯基)哌啶-1-甲酰胺,但他们对类似结构的研究表明此类化合物具有潜在的抗菌应用 (Lv 等人,2017).

抗菌化合物

Khalid 等人 (2016) 对相关化合物的 N-取代衍生物的研究显示出中度至显着的抗菌活性。这表明草酸 4-((1H-苯并[d]咪唑-1-基)甲基)-N-(邻甲苯基)哌啶-1-甲酰胺及其衍生物在开发新型抗菌剂方面的潜力 (Khalid 等人,2016).

电化学应用

Moshohoritou、Tsangaraki-Kaplanoglou 和 Kotsira (1994) 研究了杂环有机化合物(包括咪唑和哌啶衍生物)对阳极氧化铝电化学着色的影响。这表明草酸 4-((1H-苯并[d]咪唑-1-基)甲基)-N-(邻甲苯基)哌啶-1-甲酰胺在表面处理技术中的潜在应用 (Moshohoritou 等人,1994).

属性

IUPAC Name |

4-(benzimidazol-1-ylmethyl)-N-(2-methylphenyl)piperidine-1-carboxamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O.C2H2O4/c1-16-6-2-3-7-18(16)23-21(26)24-12-10-17(11-13-24)14-25-15-22-19-8-4-5-9-20(19)25;3-1(4)2(5)6/h2-9,15,17H,10-14H2,1H3,(H,23,26);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVDRJHIGJSOMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)

![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2538501.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)

![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)